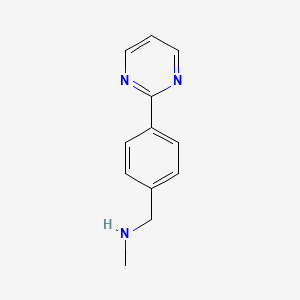

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(4-pyrimidin-2-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3/c1-13-9-10-3-5-11(6-4-10)12-14-7-2-8-15-12/h2-8,13H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWVUAYHEYROLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640274 | |

| Record name | N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886851-48-5 | |

| Record name | N-Methyl-1-[4-(pyrimidin-2-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Using Sodium Cyanoborohydride

This is the most common and efficient method for preparing N-methyl benzylamines with pyrimidinyl substitution:

- Starting Materials: 4-(pyrimidin-2-yl)benzaldehyde or cyanohydrin derivatives.

- Amination Agent: Methylamine or methylamine hydrochloride.

- Reducing Agent: Sodium cyanoborohydride (NaBH3CN), chosen for its selectivity and mild reducing properties.

- Solvent: Methanol or other alcoholic solvents.

- Reaction Conditions: Typically carried out at room temperature or slightly elevated temperatures (20–80°C).

- pH Control: The reaction medium is often rendered slightly basic by adding tertiary amines such as 1,4-diazabicyclo[2.2.2]octane to optimize reductive amination efficiency.

Mechanism: The aldehyde reacts with methylamine to form an imine intermediate, which is selectively reduced by sodium cyanoborohydride to yield the N-methyl benzylamine product.

| Parameter | Details |

|---|---|

| Aldehyde concentration | 1 equivalent |

| Methylamine | 1.1–1.5 equivalents |

| NaBH3CN | 1.2 equivalents |

| Solvent | Methanol |

| Temperature | 20–40°C |

| Reaction time | 3–16 hours |

| pH | Slightly basic (pH ~7–9) |

This method yields high purity and good yields (typically 70–90%) of the target compound.

Synthesis via Cyanohydrin Reduction

An alternative approach involves:

- Formation of cyanohydrins from 4-(pyrimidin-2-yl)benzaldehyde.

- Reductive amination of cyanohydrins with methylamine under reducing conditions.

- Use of sodium cyanoborohydride as the reducing agent in alcoholic media.

- Basic additives such as tertiary amines to facilitate the reaction.

This method allows the preparation of pyrimidinyl-substituted benzylamines with controlled stereochemistry and is useful when direct aldehyde reductive amination is challenging.

Methylation of 4-(Pyrimidin-2-yl)benzylamine

In some cases, the synthesis starts from 4-(pyrimidin-2-yl)benzylamine, which is then methylated:

- Methylating agents: Methyl iodide, methyl sulfate, or formaldehyde with reducing agents (Eschweiler–Clarke methylation).

- Conditions: Typically conducted in polar solvents such as dimethylformamide (DMF) or methanol.

- Catalysts/Base: Potassium carbonate or tertiary amines to neutralize acids formed and promote methylation.

- Temperature: Moderate heating (50–80°C) for several hours.

This approach is advantageous when the benzylamine intermediate is readily available and selective mono-methylation is desired.

Multi-Step Synthesis via Protected Intermediates

For complex derivatives, protection/deprotection strategies are employed:

- Use of Boc or phthalimide protecting groups on amine functionalities.

- Stepwise functionalization of the pyrimidinyl-substituted phenyl ring.

- Deprotection under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in 1,4-dioxane).

- Final reductive amination or methylation to yield the target compound.

This method is useful in medicinal chemistry for preparing analogs with high purity and structural complexity.

Data Table Summarizing Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| Reductive amination with NaBH3CN | 4-(pyrimidin-2-yl)benzaldehyde, methylamine, NaBH3CN, MeOH, pH ~8, RT-40°C | Mild conditions, high selectivity | 70–90 | Widely used, scalable |

| Cyanohydrin reduction | Cyanohydrin intermediate, methylamine, NaBH3CN, MeOH, base | Stereochemical control | 65–85 | Useful for complex intermediates |

| Direct methylation | 4-(pyrimidin-2-yl)benzylamine, methyl iodide/K2CO3, DMF, 80°C | Simple, direct | 50–75 | Requires careful control to avoid overmethylation |

| Protected intermediate route | Boc/phthalimide protection, acid deprotection, reductive amination | High purity, versatile | 60–80 | Suitable for medicinal chemistry applications |

Research Findings and Notes

- The use of sodium cyanoborohydride in methanolic media with tertiary amine bases is a standard and reliable method for reductive amination of pyrimidinyl benzaldehydes, yielding the target N-methyl benzylamine derivatives efficiently.

- Reaction pH and solvent choice are critical for optimizing yields and minimizing side reactions; methanol and slightly basic conditions are preferred.

- Methylation of benzylamine intermediates requires careful stoichiometric control to avoid formation of dimethylated or quaternary ammonium salts.

- Multi-step synthesis involving protecting groups allows for selective functionalization and is often employed in pharmaceutical intermediate preparation.

- The compound is often prepared to high purity (>95%) for research use, with careful purification by crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: N-Oxide derivatives.

Reduction: Corresponding secondary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine has been studied for its potential as an anticancer agent. It serves as an intermediate in the synthesis of tyrosine kinase inhibitors such as imatinib and nilotinib, which are used in the treatment of various cancers including chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GIST) . These compounds specifically target the Bcr-Abl tyrosine kinase, which is constitutively active in certain types of cancer cells.

Structure-Activity Relationship Studies

Research has demonstrated that modifications to the pyrimidine and phenyl moieties of this compound can significantly influence its biological activity. For instance, studies on related pyrimidine derivatives have shown that changes in substituents can enhance potency against specific cancer cell lines . This highlights the importance of structure-activity relationships (SAR) in optimizing drug candidates.

Neuropharmacology

Glycine Transporter Inhibition

this compound has been implicated in the development of glycine transporter inhibitors, which are being explored for their potential in treating neurological disorders such as schizophrenia. Compounds that inhibit glycine transporters can enhance synaptic glycine levels, thereby modulating NMDA receptor activity . This mechanism is crucial for addressing cognitive deficits associated with schizophrenia.

Chemical Probes

Biological Research Applications

In addition to its therapeutic potential, this compound can function as a chemical probe to study various biological processes. For example, it has been used to investigate the role of NAPE-PLD (N-acyl phosphatidylethanolamine-specific phospholipase D), an enzyme involved in lipid signaling pathways . The ability to modify its structure allows researchers to tailor its properties for specific experimental needs.

Synthesis and Derivatives

The synthesis of this compound involves several steps, often utilizing intermediates derived from pyrimidine and phenyl compounds. The development of efficient synthetic routes is critical for producing this compound at scale for research and therapeutic applications .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Anticancer Activity | Intermediate for tyrosine kinase inhibitors (e.g., imatinib, nilotinib). |

| Neuropharmacology | Potential glycine transporter inhibitor for treating schizophrenia. |

| Chemical Probes | Used to study lipid signaling pathways and enzyme functions. |

| Synthesis | Involves modifications to enhance bioactivity and optimize pharmacological properties. |

Case Study 1: Anticancer Drug Development

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrimidine derivatives based on this compound, demonstrating enhanced activity against CML cell lines compared to earlier analogs . This underscores the relevance of this compound in ongoing cancer research.

Case Study 2: Neuropharmacological Investigations

Research on glycine transporter inhibitors derived from this compound showed promising results in rodent models for schizophrenia, indicating significant improvements in cognitive functions without severe side effects .

Mechanism of Action

The mechanism of action of N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Pyrimidine vs.

- Imidazopyrimidine vs. Pyrimidine: Compound 4a’s fused imidazole ring increases planarity and π-π stacking capability, reflected in its higher melting point (194–197°C vs.

- Morpholine-Ethoxy Substituent : The morpholine group in introduces polarity and bulkiness, likely altering pharmacokinetic properties.

Key Observations :

- Reductive amination (e.g., NaBH₄) is efficient for imine-to-amine conversion .

- Alkylation with trifluoromethanesulfonate esters requires low temperatures to control reactivity .

2.3 Physicochemical Properties

Key Observations :

- Imidazopyrimidine derivatives (e.g., 4a) exhibit higher melting points, suggesting greater crystallinity due to planar fused rings .

- Morpholine-containing compounds (e.g., ) are likely oils or foams due to flexible side chains.

2.4 Spectroscopic Data

Key Observations :

Key Observations :

- The target compound’s pyrimidine core may share affinity for similar nucleic acid targets, though data is lacking.

Biological Activity

N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and potential applications in various fields.

Overview of the Compound

Chemical Structure : this compound features a pyrimidine ring substituted with a phenyl group, which may contribute to its unique biological properties. The presence of the N-methyl group is crucial for its activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. The exact mechanism can vary based on the target and the biological context in which the compound is utilized.

Biological Activities

- Anticancer Activity :

- Antimicrobial Properties :

-

NAPE-PLD Inhibition :

- The compound has been investigated for its role in inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is involved in the biosynthesis of bioactive lipids. Inhibitors like this compound could modulate lipid signaling pathways relevant to emotional behavior and other physiological processes .

Structure-Activity Relationship (SAR)

The SAR studies on pyrimidine derivatives suggest that modifications to the structure can significantly influence biological activity. For example, variations in substituents on the pyrimidine ring or the phenyl group can enhance potency and selectivity against specific targets .

Table 1: Structure-Activity Relationships of Pyrimidine Derivatives

| Compound | Substituent | Activity (EC50 μM) | Target |

|---|---|---|---|

| Compound A | N-methyl | 0.064 | PfATP4 |

| Compound B | 4-pyridyl | 0.177 | Antiparasitic |

| N-Methyl-Pyridine | None | 0.010 | Cancer Cell Lines |

Case Studies

- In Vivo Efficacy :

- Pharmacological Profiles :

Q & A

Q. What are the common synthetic routes for N-Methyl-1-(4-(pyrimidin-2-yl)phenyl)methanamine, and how do reaction conditions influence yield and purity?

Answer: The compound is typically synthesized via reductive amination or condensation reactions. For example, reductive amination of intermediates using NaBH₄ in methanol yields secondary amines, as demonstrated in the synthesis of structurally similar imidazo[1,2-a]pyrimidine derivatives (e.g., 4a–4c in ). Reaction conditions such as solvent polarity (methanol vs. THF), temperature (room temperature vs. reflux), and stoichiometric ratios of reactants critically impact yield (70–90% in optimized protocols) and purity. Post-synthesis purification via silica gel chromatography is standard, with TLC monitoring to isolate high-purity (>95%) products .

Q. What spectroscopic techniques are used to confirm the structure and purity of this compound?

Answer:

- 1H/13C NMR : Proton shifts for the methylene group (e.g., δ ~3.54 ppm for –CH₂–N– in CDCl₃) and aromatic pyrimidine protons (δ ~7.10–8.78 ppm) are diagnostic ().

- LC/MS : Molecular ion peaks (e.g., m/z 220 [M + H]⁺ in ) confirm molecular weight.

- IR Spectroscopy : Absorbance bands for C–N stretches (~1250 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) validate functional groups .

Q. What are the recommended storage conditions to ensure compound stability?

Answer: Store the compound as a hydrochloride salt (if synthesized) at –20°C under anhydrous conditions to prevent hydrolysis or oxidation. For freebase forms, use inert atmospheres (argon) and desiccants. Stability studies on analogous amines (e.g., ) suggest a shelf life of ≥5 years under these conditions .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

Answer: Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from solvent effects, tautomerism, or residual impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals and assign proton-carbon correlations (e.g., distinguishing methylene protons from aromatic signals) .

- Deuterated Solvent Screening : Test solubility in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

- Spiking Experiments : Add authentic reference standards (e.g., ’s δ 3.54 ppm methylene signal) to confirm assignments .

Q. What strategies optimize the compound’s solubility for in vitro biological assays?

Answer:

- Co-Solvents : Use DMSO (≤1% v/v) for initial stock solutions, followed by dilution in aqueous buffers (PBS, pH 7.4).

- pH Adjustment : Protonate the amine group (pKa ~9–10) in acidic buffers (pH 4–6) to enhance aqueous solubility.

- Salt Formation : Convert the freebase to hydrochloride salts (e.g., ) for improved hydrophilicity .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in receptor-binding studies?

Answer:

- Substituent Variation : Introduce electron-donating (e.g., –OCH₃) or electron-withdrawing (e.g., –CF₃) groups on the phenyl ring () to modulate electronic properties and binding affinity .

- Bioisosteric Replacement : Replace the pyrimidine ring with thiazole () or imidazo[1,2-a]pyrimidine () to assess scaffold flexibility .

- Molecular Docking : Use crystal structures of target receptors (e.g., riboswitches in ) to predict binding modes and guide synthetic modifications .

Q. How should researchers address low yields in multi-step syntheses involving this compound?

Answer:

- Intermediate Characterization : Use LC/MS or inline IR to identify unstable intermediates (e.g., imine derivatives in ) and optimize reaction quench times .

- Catalyst Screening : Test palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for pyrimidine introduction) to improve efficiency .

- Byproduct Analysis : Employ GC-MS or HPLC to trace side products (e.g., over-reduction in NaBH₄ steps) and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.